molecular formula C19H15ClF3N3O3S B11236906 2-chloro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-5-(trifluoromethyl)benzenesulfonamide

2-chloro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-5-(trifluoromethyl)benzenesulfonamide

Cat. No.: B11236906
M. Wt: 457.9 g/mol
InChI Key: QHINDTVNWMITOZ-UHFFFAOYSA-N
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Description

2-Chloro-N-{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}-5-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group, a trifluoromethyl group, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}-5-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of 6-phenylpyridazin-3-yl derivatives. These derivatives are synthesized from mucochloric acid and benzene under mild conditions The reaction conditions often include the use of solvents like acetone, acetonitrile, or N,N-dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}-5-(trifluoromethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halides (e.g., XCH2R, where X = Cl or Br), oxidizing agents, and reducing agents. The reaction conditions often involve the use of solvents like acetone and acetonitrile .

Major Products

The major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different biological activities .

Scientific Research Applications

2-Chloro-N-{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}-5-(trifluoromethyl)benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}-5-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes, while the pyridazine ring can interact with DNA and proteins, leading to various biological effects . The exact pathways and molecular targets may vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}-5-(trifluoromethyl)benzene-1-sulfonamide is unique due to the presence of the trifluoromethyl group, which can enhance its biological activity and stability. The combination of the sulfonamide group and the pyridazine ring also contributes to its diverse range of applications and biological effects .

Properties

Molecular Formula

C19H15ClF3N3O3S

Molecular Weight

457.9 g/mol

IUPAC Name

2-chloro-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]-5-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C19H15ClF3N3O3S/c20-15-7-6-14(19(21,22)23)12-17(15)30(27,28)24-10-11-29-18-9-8-16(25-26-18)13-4-2-1-3-5-13/h1-9,12,24H,10-11H2

InChI Key

QHINDTVNWMITOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

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